molecular formula C6H15N5O B100143 Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]- CAS No. 16709-23-2

Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-

Cat. No. B100143
CAS RN: 16709-23-2
M. Wt: 173.22 g/mol
InChI Key: ULEBESPCVWBNIF-UHFFFAOYSA-N
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Description

Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-, also known as L-Arginamide or L-Arginine amide , is a chemical compound with the molecular formula C6H15N5O . It is available for sale from various suppliers .


Molecular Structure Analysis

The molecular structure of Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]- consists of 6 carbon atoms, 15 hydrogen atoms, 5 nitrogen atoms, and 1 oxygen atom . The molecular weight of this compound is 173.2162 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]- include a molecular weight of 173.2162 . Unfortunately, other specific properties like boiling point, melting point, and density were not found in the available sources.

Scientific Research Applications

Zika Virus Protease Inhibition

Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-, has been studied as a potential inhibitor of the Zika virus (ZIKV) NS2B-NS3 protease. In silico studies suggest its effectiveness in binding to the protease complex, indicating its potential in Zika virus inhibition (Singh, Merugu, & Solanki, 2017).

Synthesis of Dipeptides

The compound has been used in the synthesis of unnatural amino acids and dipeptides. An example includes the synthesis of dipeptide ±(4S)-5-(TBDMS)oxy-4-(dibenzylamino)-2-formamido-N-[3-hydroxy-2-(tritylamino)propyl]pentanamide, derived from D-serine (Yue, 2013).

Development of Dipeptide Mimetics

The synthesis of novel 5,5-dimethylhydantoin derivatives, including 2-amino-N-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl) pentanamide, has been reported for potential use in creating dipeptide mimetics (Todorov & Naydenova, 2010).

Neuroprotective Properties

Research on compounds derived from spider venom, such as 2-amino-5-ureidopentanamide, isolated from Parawixia bistriata spider venom, has shown neuroprotective properties. This compound inhibits synaptosomal uptake of GABA and glycine, potentially useful in neuropharmacological applications (Beleboni et al., 2006).

Anti-Inflammatory and Analgesic Activities

Studies on pyrimidine derivatives, including compounds related to pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-, have demonstrated potential anti-inflammatory and analgesic activities. This suggests its relevance in developing new therapeutic agents (Sondhi, Singh, Johar, & Kumar, 2005).

In Vivo Monitoring of H2O2 in PD Mouse Brain

The development of microsensors for monitoring H2O2 in Parkinson's disease (PD) mouse brain involved the use of pentanamide derivatives. These molecules served as recognition elements in the electrochemical detection of H2O2, highlighting its application in biomedical research (Luo et al., 2022).

properties

IUPAC Name

2-amino-5-(diaminomethylideneamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N5O/c7-4(5(8)12)2-1-3-11-6(9)10/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEBESPCVWBNIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)N)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-

CAS RN

16709-23-2
Record name Argininamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016709232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Argininamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203804
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ARGININAMIDE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB2UE6SG9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PK Naik, S Santoshi, A Birmani - Internet Electron J Mol Des, 2009 - researchgate.net
Motivation. Pseudomonas aeruginosa is an ubiquitous pathogen capable of infecting virtually all tissues. The complete genome sequence of pathogen has provided a plethora of …
Number of citations: 7 www.researchgate.net

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